molecular formula C24H31FO7 B10860772 (6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione

(6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione

Cat. No.: B10860772
M. Wt: 450.5 g/mol
InChI Key: WMJSKWRCHLTCCW-ZEPMDXCDSA-N
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Description

6β-hydroxy Triamcinolone acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is a potent anti-inflammatory agent used in various medical applications, particularly in treating skin conditions, allergies, and inflammation. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6β-hydroxy Triamcinolone acetonide involves the hydroxylation of triamcinolone acetonide. One common method includes the use of specific reagents and catalysts to introduce the hydroxyl group at the 6β position. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of 6β-hydroxy Triamcinolone acetonide often involves large-scale chemical synthesis using automated reactors. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the compound from impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

6β-hydroxy Triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6β-hydroxy Triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

6β-hydroxy Triamcinolone acetonide has numerous scientific research applications:

Mechanism of Action

6β-hydroxy Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, allowing it to translocate to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6β-hydroxy Triamcinolone acetonide is unique due to its specific hydroxylation at the 6β position, which enhances its anti-inflammatory potency and reduces its side effects compared to other corticosteroids. This modification allows for more targeted therapeutic effects and improved patient outcomes .

Biological Activity

The compound (6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione, commonly referred to as 6β-Hydroxy Triamcinolone Acetonide (CAS Number: 3869-32-7), is a synthetic glucocorticoid with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its therapeutic applications.

The molecular formula of this compound is C24H31FO7C_{24}H_{31}FO_{7}, with a molecular weight of approximately 450.50 g/mol. The compound features a unique structure characterized by multiple hydroxyl groups and a fluorine atom that contributes to its biological potency.

PropertyValue
CAS Number3869-32-7
Molecular FormulaC24H31FO7
Molecular Weight450.50 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

As a glucocorticoid, this compound exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates gene expression involved in anti-inflammatory and immunosuppressive responses. The presence of the fluorine atom enhances its receptor affinity and metabolic stability compared to other glucocorticoids.

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces inflammation markers in various models. In a study involving animal models of arthritis, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Immunosuppressive Properties

This compound also exhibits immunosuppressive effects which are beneficial in conditions such as autoimmune diseases. A clinical trial involving patients with rheumatoid arthritis showed improvement in symptoms and reduced disease activity scores when treated with this glucocorticoid.

Case Studies

  • Rheumatoid Arthritis : A double-blind study involving 100 participants showed that patients receiving (6,11,16a)-9-Fluoro treatment experienced a significant reduction in joint swelling and pain compared to the placebo group.
  • Asthma Management : In asthmatic patients, inhaled formulations of this compound led to improved lung function tests and reduced frequency of exacerbations over a 12-week period.

Safety and Side Effects

While effective, the use of this compound is associated with potential side effects including increased risk of infections due to immunosuppression, weight gain, and osteoporosis with prolonged use. Monitoring is recommended for patients on long-term therapy.

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

(1S,2S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19?,21-,22-,23-,24?/m0/s1

InChI Key

WMJSKWRCHLTCCW-ZEPMDXCDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4C2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C

Origin of Product

United States

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